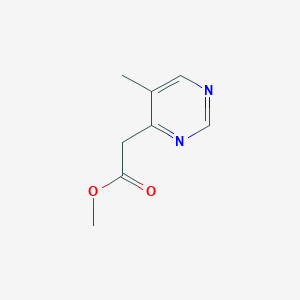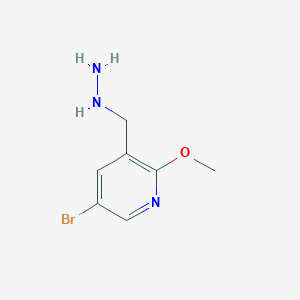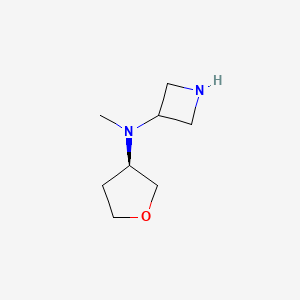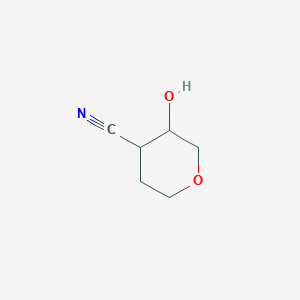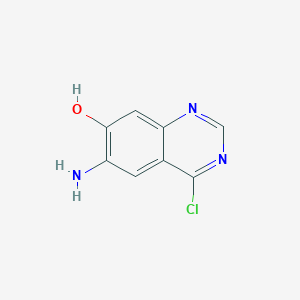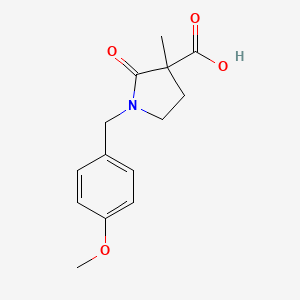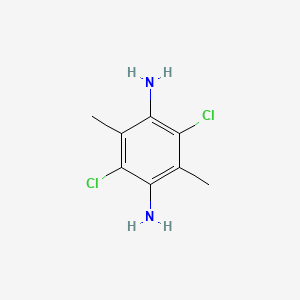
1,4-Benzenediamine,2,5-dichloro-3,6-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Benzenediamine,2,5-dichloro-3,6-dimethyl- is an organic compound with the molecular formula C8H10Cl2N2 and a molecular weight of 205.084. It is a derivative of benzenediamine, characterized by the presence of two chlorine atoms and two methyl groups at specific positions on the benzene ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Benzenediamine,2,5-dichloro-3,6-dimethyl- can be synthesized through a multi-step process involving the following steps:
Nitration: The starting material, 2,5-dichloroaniline, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to form 2,5-dichloro-3,6-dinitroaniline.
Industrial Production Methods
In an industrial setting, the production of 1,4-benzenediamine,2,5-dichloro-3,6-dimethyl- typically involves large-scale nitration and reduction processes, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
1,4-Benzenediamine,2,5-dichloro-3,6-dimethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Further reduction can lead to the formation of fully hydrogenated products.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as iron powder and hydrochloric acid are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Fully hydrogenated benzenediamine derivatives.
Substitution: Various substituted benzenediamine derivatives depending on the nucleophile used.
Scientific Research Applications
1,4-Benzenediamine,2,5-dichloro-3,6-dimethyl- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and polymers.
Biology: Investigated for its potential use in biochemical assays and as a building block for bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of high-performance materials, such as polyurethanes and epoxy resins
Mechanism of Action
The mechanism of action of 1,4-benzenediamine,2,5-dichloro-3,6-dimethyl- involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The compound can form sigma-bonds with electrophiles, generating positively charged intermediates that undergo further reactions to yield various products .
Comparison with Similar Compounds
Similar Compounds
2,5-Dichloro-1,4-benzenediamine: Similar structure but lacks the methyl groups.
2,5-Dimethyl-1,4-benzenediamine: Similar structure but lacks the chlorine atoms
Uniqueness
1,4-Benzenediamine,2,5-dichloro-3,6-dimethyl- is unique due to the presence of both chlorine and methyl groups, which confer distinct chemical properties and reactivity. This combination of substituents allows for a broader range of chemical reactions and applications compared to its analogs .
Properties
CAS No. |
40200-66-6 |
|---|---|
Molecular Formula |
C8H10Cl2N2 |
Molecular Weight |
205.08 g/mol |
IUPAC Name |
2,5-dichloro-3,6-dimethylbenzene-1,4-diamine |
InChI |
InChI=1S/C8H10Cl2N2/c1-3-5(9)8(12)4(2)6(10)7(3)11/h11-12H2,1-2H3 |
InChI Key |
WQBSENUQIHTWTB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1Cl)N)C)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


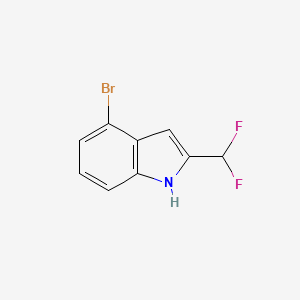
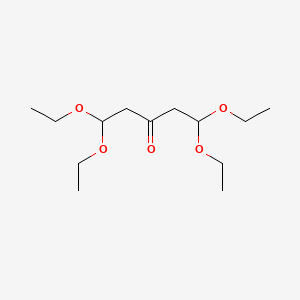
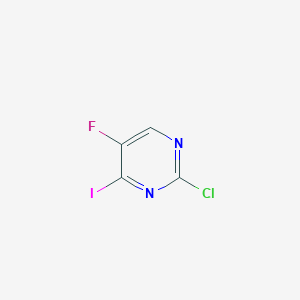
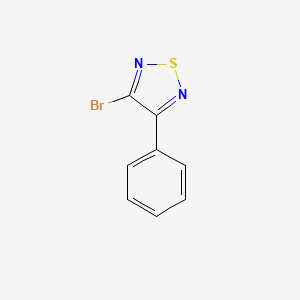
![3-((2-(2-Fluorophenoxy)ethyl)thio)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B12961120.png)
![3-amino-1H-pyrazolo[4,3-b]pyridine-6-carboxylic acid](/img/structure/B12961124.png)
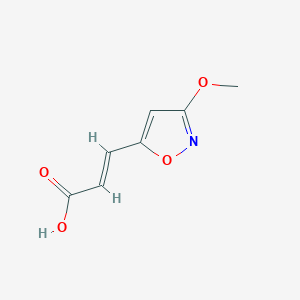
![Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, 2-[3-(ethoxycarbonyl)phenyl]hexahydro-3-oxo-, 1,1-dimethylethyl ester](/img/structure/B12961140.png)
